

In-Depth Technical Guide: Crystal Structure Analysis of 3-(2-Methylphenyl)propionic Acid

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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **3-(2-Methylphenyl)propionic acid**, also known as 3-(o-tolyl)propanoic acid. The document details the crystallographic data, experimental protocols for structure determination, and a workflow for the analytical process. This information is crucial for understanding the three-dimensional arrangement of the molecule, which is fundamental for applications in materials science and drug design.

Crystallographic Data

The crystal structure of **3-(2-Methylphenyl)propionic acid** has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 138001. The key parameters of the crystal and the structure refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₀ H ₁₂ O ₂
Formula Weight	164.20
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.328(2) Å
b	5.163(1) Å
c	17.159(3) Å
α	90°
β	106.18(3)°
γ	90°
Volume	878.0(3) Å ³
Z	4
Calculated Density	1.242 Mg/m ³
Absorption Coefficient	0.086 mm ⁻¹
F(000)	352
Data Collection & Refinement	
Crystal Size	0.40 x 0.30 x 0.20 mm
Theta range for data collection	2.38 to 24.98°
Index ranges	-12 ≤ h ≤ 12, 0 ≤ k ≤ 6, 0 ≤ l ≤ 20
Reflections collected	1625

Independent reflections	1542 [R(int) = 0.0196]
Completeness to theta = 24.98°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1542 / 0 / 110
Goodness-of-fit on F ²	1.050
Final R indices [I>2sigma(I)]	R1 = 0.0415, wR2 = 0.1158
R indices (all data)	R1 = 0.0526, wR2 = 0.1259
Largest diff. peak and hole	0.165 and -0.163 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
O(1)	C(10)	1.312(2)
O(2)	C(10)	1.216(2)
C(1)	C(6)	1.385(2)
C(1)	C(2)	1.389(2)
C(2)	C(3)	1.382(3)
C(2)	C(7)	1.506(2)
C(3)	C(4)	1.371(3)
C(4)	C(5)	1.381(3)
C(5)	C(6)	1.381(3)
C(6)	C(8)	1.511(2)
C(8)	C(9)	1.520(2)
C(9)	C(10)	1.503(2)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C(6)	C(1)	C(2)	120.9(2)
C(3)	C(2)	C(1)	119.5(2)
C(3)	C(2)	C(7)	119.5(2)
C(1)	C(2)	C(7)	121.0(2)
C(4)	C(3)	C(2)	120.3(2)
C(3)	C(4)	C(5)	120.0(2)
C(6)	C(5)	C(4)	119.8(2)
C(5)	C(6)	C(1)	119.5(2)
C(5)	C(6)	C(8)	120.1(2)
C(1)	C(6)	C(8)	120.4(2)
C(9)	C(8)	C(6)	112.9(1)
C(10)	C(9)	C(8)	113.1(1)
O(2)	C(10)	O(1)	122.5(2)
O(2)	C(10)	C(9)	124.0(2)
O(1)	C(10)	C(9)	113.5(1)

Experimental Protocols

The determination of the crystal structure of **3-(2-Methylphenyl)propionic acid** involves several key stages, from the synthesis of the compound to the final refinement of the crystal structure.

Synthesis of 3-(2-Methylphenyl)propionic Acid

A common synthetic route to 3-(aryl)propionic acids is through the hydrolysis of the corresponding nitrile. For **3-(2-Methylphenyl)propionic acid**, this would typically involve:

- Synthesis of 3-(2-Methylphenyl)propionitrile: This intermediate can be prepared via various organic synthesis methods, such as the reaction of 2-methylbenzyl chloride with sodium cyanide.
- Hydrolysis: The propionitrile is then subjected to acidic or basic hydrolysis. For example, refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification, will yield the carboxylic acid.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol) to obtain a solid suitable for crystallization.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are essential. A common method for growing crystals of small organic molecules is slow evaporation:

- Solvent Selection: A suitable solvent is one in which the compound is moderately soluble.
- Solution Preparation: A saturated or near-saturated solution of the purified **3-(2-Methylphenyl)propionic acid** is prepared at room temperature or slightly elevated temperature.
- Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the standard procedure for data collection and structure solution:

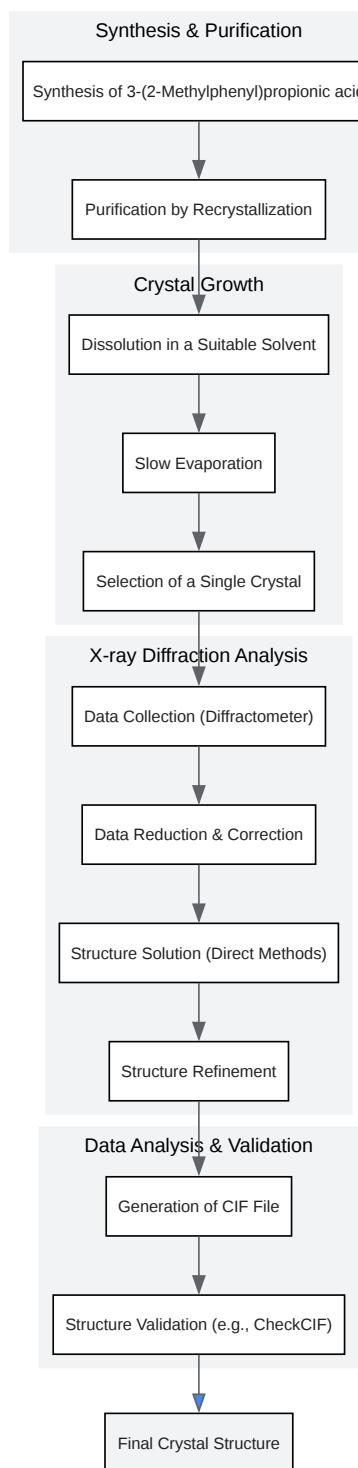
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The crystal is cooled to a specific temperature (in this case, 293 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

- Data Reduction: The collected diffraction intensities are processed to correct for various factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Experimental Workflow

The overall process for the crystal structure analysis of **3-(2-Methylphenyl)propionic acid** is depicted in the following workflow diagram.

Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow diagram illustrating the key stages in the crystal structure analysis of **3-(2-Methylphenyl)propionic acid**.

Signaling Pathways

Currently, there is no widely reported and specific signaling pathway directly associated with **3-(2-Methylphenyl)propionic acid** in publicly available scientific literature. As a carboxylic acid derivative, its biological activities, if any, would need to be determined through further pharmacological and biochemical studies.

Disclaimer: The provided experimental protocols are generalized and may require optimization for specific laboratory conditions and equipment. The crystallographic data presented is based on the publicly available information from the Cambridge Crystallographic Data Centre.

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